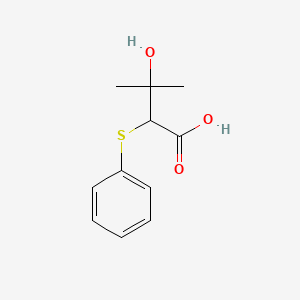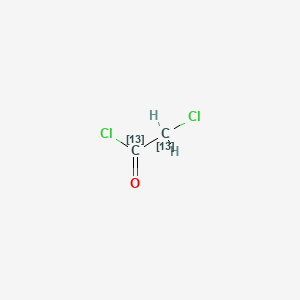
N-Methyl-Omeprazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl omeprazole is a derivative of omeprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease and peptic ulcers. N-Methyl omeprazole retains the core structure of omeprazole but includes a methyl group, which can influence its pharmacological properties and stability.
Wissenschaftliche Forschungsanwendungen
N-Methyl omeprazole has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studies on its interaction with biological macromolecules help understand its pharmacokinetics and pharmacodynamics.
Medicine: Research on its efficacy and safety profile in comparison to other proton pump inhibitors.
Industry: Used in the quality control of pharmaceutical formulations containing omeprazole derivatives.
Wirkmechanismus
Target of Action
N-Methyl omeprazole, like its parent compound omeprazole, primarily targets the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) , also known as the proton pump . This enzyme is located in the gastric parietal cells and is responsible for the final step in gastric acid secretion .
Mode of Action
N-Methyl omeprazole inhibits the secretion of gastric acid by irreversibly blocking the H+/K+ ATPase enzyme system . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants . The inhibition of this enzyme effectively reduces the production of gastric acid, leading to a decrease in gastric acidity .
Biochemical Pathways
The primary biochemical pathway affected by N-Methyl omeprazole is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase enzyme, N-Methyl omeprazole disrupts this pathway, reducing the secretion of gastric acid . This can lead to downstream effects such as the alleviation of symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Pharmacokinetics
The pharmacokinetics of N-Methyl omeprazole would be expected to be similar to that of omeprazole. Omeprazole is rapidly absorbed following oral administration, with peak plasma concentrations reached within 0.5 hours . It has a volume of distribution of 0.3 litres/kg, corresponding to the volume of extracellular water . Despite its long duration of antisecretory action, omeprazole is rapidly eliminated from plasma . The pharmacokinetics of omeprazole can significantly depend on the CYP2C19 genotype .
Result of Action
The primary result of N-Methyl omeprazole’s action is a reduction in gastric acid secretion . This can lead to the alleviation of symptoms associated with conditions like GERD and peptic ulcers . Additionally, by reducing gastric acidity, N-Methyl omeprazole can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .
Action Environment
The action of N-Methyl omeprazole can be influenced by the pH of the environment . For instance, local anesthetics, which are protonated in an acidic environment, are inactive . Therefore, the effectiveness of N-Methyl omeprazole may be influenced by the pH of the stomach. Additionally, the compound’s action, efficacy, and stability could potentially be influenced by other environmental factors, although specific studies on N-Methyl omeprazole are needed to confirm this.
Biochemische Analyse
Biochemical Properties
N-Methyl omeprazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the proton pump in gastric parietal cells . The nature of these interactions is primarily inhibitory, leading to a decrease in gastric acid secretion .
Cellular Effects
N-Methyl omeprazole has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the H+/K+ ATPase enzyme system (the proton pump) in the gastric parietal cell, thereby suppressing gastric acid secretion .
Molecular Mechanism
The mechanism of action of N-Methyl omeprazole is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It is activated in the acidic environment of the parietal cell canaliculus, where it inhibits the H+/K+ ATPase enzyme system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl omeprazole change over time. It has been observed to have a high degree of stability, with minimal degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of gastric acid secretion .
Dosage Effects in Animal Models
The effects of N-Methyl omeprazole vary with different dosages in animal models. At therapeutic doses, it effectively inhibits gastric acid secretion, while at high doses, it may cause adverse effects such as hypergastrinemia .
Metabolic Pathways
N-Methyl omeprazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which play a role in its metabolic activation
Transport and Distribution
N-Methyl omeprazole is transported and distributed within cells and tissuesIts accumulation in the acidic environment of the gastric parietal cell canaliculus is a key factor in its mechanism of action .
Subcellular Localization
The subcellular localization of N-Methyl omeprazole is primarily in the gastric parietal cell canaliculus, where it exerts its inhibitory effect on the proton pump
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl omeprazole typically involves the methylation of omeprazole. One common method is the reaction of omeprazole with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of N-Methyl omeprazole follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl omeprazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its corresponding sulfide.
Substitution: N-Methyl omeprazole can participate in nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: Known for its stability in acidic conditions and longer duration of action.
Rabeprazole: Has a faster onset of action compared to other proton pump inhibitors.
Uniqueness: N-Methyl omeprazole’s uniqueness lies in its modified structure, which can influence its pharmacokinetic and pharmacodynamic properties. The addition of the methyl group may enhance its stability and alter its interaction with the target enzyme, potentially offering advantages in specific clinical scenarios.
Eigenschaften
CAS-Nummer |
89352-76-1 |
|---|---|
Molekularformel |
C36H42N6O6S2 |
Molekulargewicht |
718.9 g/mol |
IUPAC-Name |
5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole;6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/2C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3;1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h2*6-9H,10H2,1-5H3 |
InChI-Schlüssel |
GLKMBUOPNWZBCK-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |
Synonyme |
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; (±)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]s |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


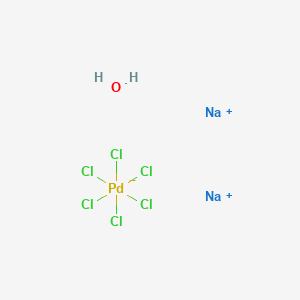

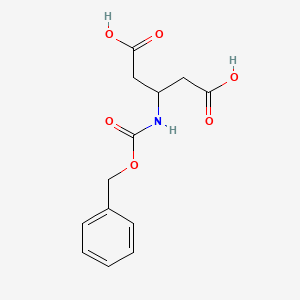
![1,3,9-Triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B580272.png)
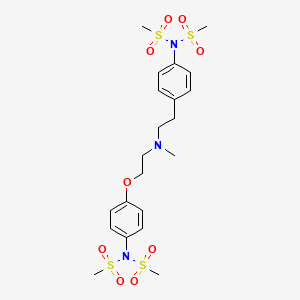
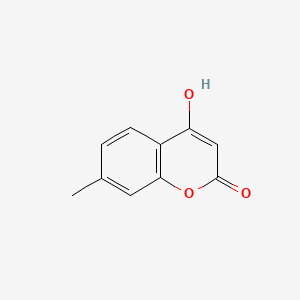
![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)
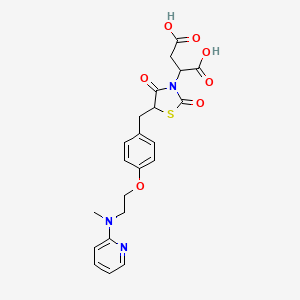
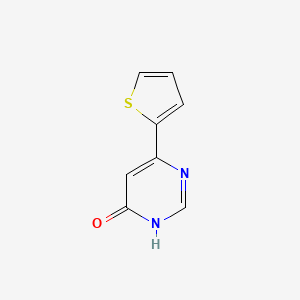
![2-[3-(Oxiran-2-yl)phenyl]oxirane](/img/structure/B580286.png)
